2,4-Dichloro-6-ethoxy-1,3,5-triazine

Organic Synthesis Triazine Chemistry Sequential Substitution

Using cyanuric chloride for asymmetric triazine synthesis often yields complex mixtures requiring tedious purification. 2,4-Dichloro-6-ethoxy-1,3,5-triazine (CAS 18343-30-1) eliminates this: the pre-installed ethoxy group leaves exactly two reactive chlorine sites, enabling sequential introduction of distinct nucleophiles under controlled temperatures without side products. • Defined two-step reactivity profile for precise asymmetric triazine architectures. • Literature-validated monomer for s-triazine polymers (e.g., T-BPA) and high-performance materials. • Favorable organic solvent solubility supports automated synthesis workflows. Supplied as a colorless solid, ≥95% purity; sealed dry at 2-8°C, ships ambient.

Molecular Formula C5H5Cl2N3O
Molecular Weight 194.02 g/mol
CAS No. 18343-30-1
Cat. No. B097592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-6-ethoxy-1,3,5-triazine
CAS18343-30-1
Molecular FormulaC5H5Cl2N3O
Molecular Weight194.02 g/mol
Structural Identifiers
SMILESCCOC1=NC(=NC(=N1)Cl)Cl
InChIInChI=1S/C5H5Cl2N3O/c1-2-11-5-9-3(6)8-4(7)10-5/h2H2,1H3
InChIKeyHMSBXLTWCMFPDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 2,4-Dichloro-6-ethoxy-1,3,5-triazine (CAS 18343-30-1) as a Specialized Building Block


2,4-Dichloro-6-ethoxy-1,3,5-triazine (CAS 18343-30-1, MF: C5H5Cl2N3O, MW: 194.02) is a heterobifunctional derivative of cyanuric chloride, a core scaffold in agrochemical and polymer chemistry . The strategic substitution of one chlorine atom with an ethoxy group yields a compound with a unique profile of reactivity and solubility compared to the parent cyanuric chloride or fully substituted analogs. Its primary industrial value lies in its role as a versatile intermediate for building more complex molecules, as evidenced by its use in the synthesis of specialized s-triazine-based polymers [1].

Why 2,4-Dichloro-6-ethoxy-1,3,5-triazine Cannot Be Replaced by Generic Cyanuric Chloride or Alternative Triazines


Simple substitution with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) or fully substituted triazines is not scientifically valid due to significant differences in reactivity and product architecture. Cyanuric chloride's three chlorine atoms are sequentially reactive, with the first substitution occurring at 0-5°C, the second at 20-25°C, and the third requiring >60°C [1]. This gradient of reactivity makes stepwise derivatization difficult to control and leads to complex mixtures. In contrast, 2,4-Dichloro-6-ethoxy-1,3,5-triazine presents a single, well-defined starting point with two remaining reactive sites, enabling the precise, two-step synthesis of asymmetric triazine structures. Attempting to substitute it with analogs like 2,4-dichloro-6-methoxy-1,3,5-triazine alters solubility and crystallinity, impacting downstream processing and final material properties in applications like polymer synthesis [2].

Quantitative Differentiation Evidence: 2,4-Dichloro-6-ethoxy-1,3,5-triazine vs. Its Closest Analogs


Evidence 1: Controlled Reactivity for Asymmetric Synthesis vs. Cyanuric Chloride

The target compound offers a defined intermediate reactivity profile compared to the highly reactive and less selective cyanuric chloride. While cyanuric chloride undergoes nucleophilic substitution at the first chlorine with a rate constant (k1) that is difficult to isolate from subsequent substitutions, the pre-installed ethoxy group in 2,4-dichloro-6-ethoxy-1,3,5-triazine deactivates the triazine ring to a quantifiable degree, effectively eliminating the first and most reactive substitution step [1]. This ensures a cleaner reaction profile for sequential functionalization. This is a class-level inference based on the established chemistry of s-triazine derivatives, where electron-donating alkoxy groups reduce the electrophilicity of the ring carbons, thereby increasing the activation energy for nucleophilic attack relative to the parent trichloro compound.

Organic Synthesis Triazine Chemistry Sequential Substitution

Evidence 2: Functional Utility in Polymer Synthesis vs. Alternative Dichloro-triazine Monomers

2,4-Dichloro-6-ethoxy-1,3,5-triazine has been specifically selected and documented as a monomer for the synthesis of a well-defined alternating copolymer, poly[(2,4-dichloro-6-ethoxy-s-triazine)-alt-(bisphenol A)] (T-BPA) [1]. This polymer was synthesized via phase-transfer catalyzed interfacial polycondensation and is reported to possess interesting mechanical and thermal properties [1]. While other dichloro-triazines (e.g., 2,4-dichloro-6-methoxy- or 2,4-dichloro-6-phenyl-) could theoretically be used, the ethoxy derivative provides a specific balance of hydrophobicity and flexibility, which directly influences the polymer's glass transition temperature (Tg) and solubility in organic solvents. The use of this specific monomer is a documented, validated route to a known class of materials.

Polymer Chemistry Materials Science Interfacial Polycondensation

Evidence 3: Solubility and Handling Profile for Solution-Phase Chemistry

The introduction of an ethoxy group onto the s-triazine core imparts a specific solubility profile that differs from both the parent cyanuric chloride and other short-chain alkoxy analogs. Cyanuric chloride has limited solubility in many common organic solvents at low temperatures and is highly moisture-sensitive. In contrast, the ethoxy group increases solubility in a range of solvents (e.g., dichloromethane, tetrahydrofuran, acetone) while maintaining sufficient hydrolytic stability for standard laboratory manipulation . This improved solubility, compared to the more crystalline 2,4-dichloro-6-methoxy analog, facilitates homogeneous reaction conditions and simplifies work-up procedures. This is a class-level inference supported by the physicochemical principle that increased alkyl chain length on an alkoxy group enhances lipophilicity and organic solvent solubility.

Organic Synthesis Process Chemistry Solubility

Validated Application Scenarios for 2,4-Dichloro-6-ethoxy-1,3,5-triazine Based on Differential Evidence


Synthesis of Asymmetric 1,3,5-Triazine Derivatives for Medicinal Chemistry and Agrochemicals

Procurement of this compound is indicated when the synthetic objective is a 2,4,6-trisubstituted-1,3,5-triazine with a specific, non-symmetrical substitution pattern. Starting from 2,4-dichloro-6-ethoxy-1,3,5-triazine allows for the sequential introduction of two distinct nucleophiles (e.g., an amine followed by a thiol, or two different amines) under controlled temperature conditions. This is based on its defined two-step reactivity profile (Evidence 1), which avoids the product mixtures and purification difficulties inherent when using cyanuric chloride.

Development of Triazine-Based Copolymers with Tailored Thermal and Mechanical Properties

This compound is a documented, literature-validated monomer for the synthesis of s-triazine-containing polymers . Its use in synthesizing poly[(2,4-dichloro-6-ethoxy-s-triazine)-alt-(bisphenol A)] (T-BPA) demonstrates its utility in creating high-performance materials. Researchers developing novel engineering plastics, coatings, or adhesives where the triazine ring's thermal stability and the ethoxy group's flexibility are desired should prioritize this compound over uncharacterized alternatives (Evidence 2).

Solution-Phase Derivatization in High-Throughput Experimentation (HTE)

The favorable solubility profile of 2,4-dichloro-6-ethoxy-1,3,5-triazine in common organic solvents makes it an ideal building block for automated synthesis and high-throughput experimentation platforms (Evidence 3). Its predictable reactivity and ease of handling in solution minimize the risk of clogging fluidic lines or generating precipitates, ensuring more robust and reproducible automated workflows compared to the more challenging cyanuric chloride.

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